Isomyocorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of isomyocorene involves several steps. One common method is the catalytic hydrogenation of myrcene, a naturally occurring terpene . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
Isomyocorene undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction typically produces saturated hydrocarbons .
Scientific Research Applications
Isomyocorene has several scientific research applications:
Mechanism of Action
The mechanism of action of isomyocorene primarily involves its interaction with olfactory receptors in pollinators. The compound binds to specific receptors, triggering a behavioral response that leads to pollination . The molecular targets are the olfactory receptors, and the pathways involved include signal transduction mechanisms that result in the attraction of pollinators .
Comparison with Similar Compounds
Isomyocorene is similar to other terpenes such as ocimene and myrcene. it is unique due to its specific structure and the presence of double bonds at distinct positions .
Ocimene: 3,7-dimethyl-1,3,6-octatriene, differs from this compound by the position of the double bonds.
Myrcene: 7-methyl-3-methylene-1,6-octadiene, has a different arrangement of double bonds and methyl groups.
These structural differences result in variations in their chemical reactivity and biological activity, making this compound a unique compound in its class .
Properties
CAS No. |
6876-07-9 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(3E)-2,6-dimethylocta-1,3,7-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-7,10H,1-2,8H2,3-4H3/b7-6+ |
InChI Key |
JWMIAIJDECOUIA-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C/C=C/C(=C)C)C=C |
Canonical SMILES |
CC(CC=CC(=C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.